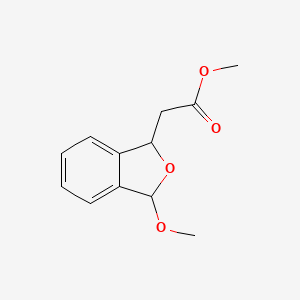
Methyl 1,3-dihydro-3-methoxy-1-isobenzofuranacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-dihydro-3-methoxy-1-isobenzofuranacetate is an organic compound belonging to the class of isobenzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dihydro-3-methoxy-1-isobenzofuranacetate typically involves the reaction of indane derivatives with molecular oxygen in subcritical water. This method is environmentally benign and does not require a catalyst . The reaction conditions include the use of subcritical water as a reaction medium and molecular oxygen as an oxidant.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the environmentally friendly synthesis method mentioned above could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dihydro-3-methoxy-1-isobenzofuranacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide are commonly used oxidants.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Major Products Formed
The major products formed from these reactions include various substituted isobenzofuran derivatives, which can exhibit different biological activities.
Scientific Research Applications
Methyl 1,3-dihydro-3-methoxy-1-isobenzofuranacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1,3-dihydro-3-methoxy-1-isobenzofuranacetate involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily due to its ability to modulate oxidative stress and inhibit microbial growth . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Methyl 1,3-dihydro-3-methoxy-1-isobenzofuranacetate can be compared with other isobenzofuran derivatives such as:
4,6-dihydroxy-5-methoxy-7-methylphthalide: Known for its potent antioxidant activity.
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran: Exhibits antimicrobial properties.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
170856-89-0 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-(3-methoxy-1,3-dihydro-2-benzofuran-1-yl)acetate |
InChI |
InChI=1S/C12H14O4/c1-14-11(13)7-10-8-5-3-4-6-9(8)12(15-2)16-10/h3-6,10,12H,7H2,1-2H3 |
InChI Key |
WRKFXYYZNIXXCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=CC=CC=C2C(O1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


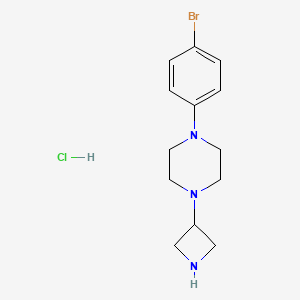
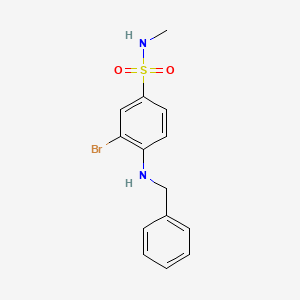



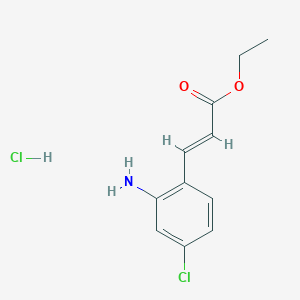
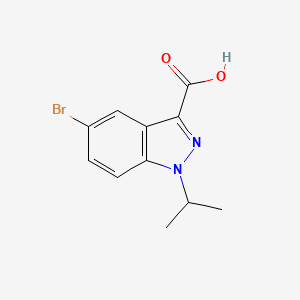
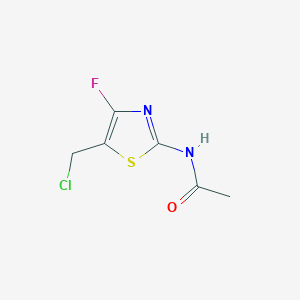
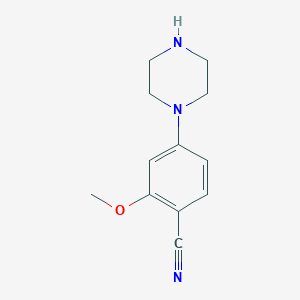
![5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13981916.png)
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981921.png)
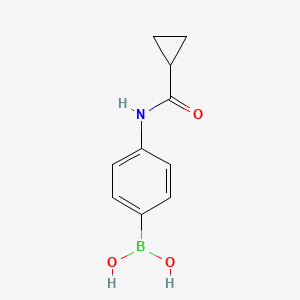
![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13981935.png)
![[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B13981937.png)
